N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with thiol-containing compounds under suitable conditions.
Attachment of the Methoxyphenyl and Phenyl Groups: The methoxyphenyl and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N4O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-30-20-13-11-17(12-14-20)23-26-27-24(28(23)19-8-4-3-5-9-19)32-16-22(29)25-18-7-6-10-21(15-18)31-2/h3-15H,16H2,1-2H3,(H,25,29) |
InChI Key |
ULRWSENVJDCKNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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